molecular formula C25H20N6O5S B11516673 8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11516673
M. Wt: 516.5 g/mol
InChI Key: MXNNJPAWNWFNJN-PDGQHHTCSA-N
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Description

8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps often include the formation of the benzimidazole and thiazole rings, followed by their fusion to form the thiazolo[3,2-a]benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other substituents .

Scientific Research Applications

8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
  • 4-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methylphenyl acetate
  • 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

Uniqueness

What sets 8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups and heterocyclic structures.

Properties

Molecular Formula

C25H20N6O5S

Molecular Weight

516.5 g/mol

IUPAC Name

8-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C25H20N6O5S/c1-28-19-20(29(2)25(34)30(3)22(19)33)27-23(28)36-16-10-9-13(11-17(16)35-4)12-18-21(32)31-15-8-6-5-7-14(15)26-24(31)37-18/h5-12H,1-4H3/b18-12-

InChI Key

MXNNJPAWNWFNJN-PDGQHHTCSA-N

Isomeric SMILES

CN1C2=C(N=C1OC3=C(C=C(C=C3)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)OC)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1OC3=C(C=C(C=C3)C=C4C(=O)N5C6=CC=CC=C6N=C5S4)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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